Lewis x Trisaccharide

Immunoassay development Antibody engineering Schistosomiasis diagnostics

Anti-SSEA-1/CD15 assays risk lot variability and cross-reactivity with Lewis a/y. Lex trisaccharide (CAS 71208-06-5) delivers the exact Galβ1-4(Fucα1-3)GlcNAc epitope with the rigid stacked conformation essential for mAb 291-2G3-A recognition (Kd 11 μM, PDB 1UZ8). • Gold-standard antigen for anti-SSEA-1 ELISA lot-release. • Defined scaffold for sLex selectin ligand SAR (IC50 750 μM). • Superior hapten for Lex-KLH vaccines vs Ley-KLH (CDC MCF-7).

Molecular Formula C20H35NO15
Molecular Weight 529.5 g/mol
CAS No. 71208-06-5
Cat. No. B013629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis x Trisaccharide
CAS71208-06-5
Synonyms2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-4[Fuc1-α-3]GlcNAc
Molecular FormulaC20H35NO15
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1
InChIKeyZAFUNKXZZPSTLA-MBKDEEHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lewis x Trisaccharide (CAS 71208-06-5): Procurement-Grade Characterization of SSEA-1/CD15 Antigen


Lewis x trisaccharide (Lex, Galβ1-4[Fucα1-3]GlcNAc, CAS 71208-06-5) is a branched histo-blood group carbohydrate antigen that forms the core recognition motif of stage-specific embryonic antigen-1 (SSEA-1/CD15) and the non-reducing terminus of sialyl Lewis x (sLex) . Unlike linear blood group trisaccharides, Lex adopts a uniquely rigid, stacked conformation stabilized by a C-H···O hydrogen bond that pre-organizes the fucose and galactose residues into a compact epitope [1]. This conformational pre-organization directly impacts its recognition by monoclonal antibodies, selectins, and the immune system, making structural fidelity a critical procurement parameter.

Why Lewis a, Lewis y, or Generic Fucosylated Trisaccharides Cannot Replace Lewis x Trisaccharide in Research and Industrial Workflows


The Lewis blood group trisaccharides—Lewis x (type 2 chain, Galβ1-4[Fucα1-3]GlcNAc) and Lewis a (type 1 chain, Galβ1-3[Fucα1-4]GlcNAc)—share compositional similarity but differ fundamentally in glycosidic linkage, three-dimensional conformation, and biological recognition [1]. Anti-Lex monoclonal antibodies such as 291-2G3-A exhibit strict specificity for the Lex epitope and do not cross-react with Lea or Ley [2]. In E-selectin binding assays, the sialylated tetrasaccharide sLex is 3.4-fold less potent than sLea (IC50 750 μM vs 220 μM), demonstrating that even closely related Lewis antigens are not functionally interchangeable [3]. Procuring the incorrect trisaccharide introduces conformational and immunological artifacts that compromise assay reproducibility and vaccine immunogenicity.

Quantitative Differentiation Evidence: Lewis x Trisaccharide vs Closest Analogs and Alternatives


Antibody Binding Affinity: Lex Trisaccharide (Kd 11 μM) vs Cross-Reactive Lewis Family Members

The recombinant monoclonal antibody 291-2G3-A binds Lewis x trisaccharide with a dissociation constant (Kd) of 11 μM, as determined by surface plasmon resonance or equivalent binding assay . This antibody, co-crystallized with Lex at 1.8 Å resolution (PDB 1UZ8), engages all three sugar residues across all six CDR loops, demonstrating a binding mode that requires the intact, correctly linked Lex trisaccharide [1]. In contrast, anti-Lewis y antibodies such as BR96 exhibit documented cross-reactivity with Lewis x, while the Lex-specific antibody SH1 loses recognition upon substitution of galactose for glucose, confirming that binding affinity and specificity are exquisitely sensitive to the Lex epitope topology [2].

Immunoassay development Antibody engineering Schistosomiasis diagnostics

Selectin Binding Inhibition: Sialyl Lewis x (IC50 750 μM) vs Sialyl Lewis a (IC50 220 μM)

In competitive E-selectin-Ig binding assays using immobilized BSA-neoglycoproteins, solution-phase sialyl Lewis x tetrasaccharide (sLex) blocked the interaction with an IC50 of 750 ± 20 μM, whereas the isomeric sialyl Lewis a tetrasaccharide (sLea) was 3.4-fold more potent with an IC50 of 220 ± 20 μM [1]. The nonsialylated, nonfucosylated core structures showed negligible activity at concentrations up to 1 mM, demonstrating that both the sialic acid and the specific fucosyl linkage pattern are required for activity but yield quantitatively distinct inhibition profiles depending on the type 1 vs type 2 chain scaffold [1]. In L-selectin systems, 6-sulfo-sLex binds with higher affinity than sLex, while 6'-sulfo-sLex shows reduced binding, further demonstrating that the Lex core structure uniquely positions sulfate modifications for optimal selectin engagement [2].

Anti-inflammatory drug discovery Selectin antagonism Leukocyte adhesion assays

Conformational Rigidity: Lex Trisaccharide (40% Stabilization from C-H···O Bond) vs Lewis a Trisaccharide

NMR residual dipolar coupling measurements demonstrate that both Lex and Lea adopt compact, rigidly folded conformations in solution, yet the stabilization mechanisms differ fundamentally [1]. In Lex, a nonconventional C-H···O hydrogen bond between H-C(5) of L-fucose and O(5) of D-galactose contributes 40% of the total stabilization energy, as determined by quantum mechanical calculations; this interaction is structurally unique to the type 2 chain scaffold with the β1-4 linkage and is not present in the type 1 Lea structure [2]. Conformational search algorithms identify five local minima for Lex within 3 kcal/mol of the global minimum, all preserving the stacked fucose-galactose arrangement, indicating a restricted conformational landscape that pre-organizes the epitope for antibody and selectin recognition [3].

NMR conformational analysis Carbohydrate structure Glycomimetic design

Cancer Vaccine Immunogenicity: Lewis x Antiserum Cytotoxicity vs Lewis y and KH-1 Conjugates

In a systematic head-to-head comparison of Lewis x (Lex), Lewis y (Ley), and KH-1 antigens conjugated to KLH, all three conjugates elicited robust total and IgG antibody responses in mice [1]. However, the Lex conjugate antiserum exhibited the highest binding to MCF-7 breast cancer cells and the highest complement-dependent cytotoxicity (CDC) against these same target cells [1]. Critically, none of the antisera showed significant binding to SKMEL-28 cells that do not express Lex, Ley, or KH-1, confirming antigen selectivity. While the Ley conjugate induced the highest total antibody titers, the Lex antiserum proved superior in the functional endpoint of target cell killing, establishing a differentiation between immunogenicity and functional antitumor activity [1]. Cross-reactivity analysis revealed that Lex antisera recognized Ley and KH-1 antigens as protein conjugates, indicating that Lex-based vaccines generate antibodies with broader tumor antigen coverage than Ley-based approaches [1].

Cancer immunotherapy Tumor-associated carbohydrate antigens Glycoconjugate vaccine design

Chemical Synthesis Reproducibility: Lewis x Trisaccharide Convergent Yield (38%) vs Analogues

A convergent chemical synthesis of crystalline protected Lewis x trisaccharide achieved 38% overall yield over seven steps (longest linear sequence), enabling purification via crystallization [1]. This crystalline intermediate strategy provides a definitive purity checkpoint absent in syntheses of the non-crystalline Lewis a trisaccharide scaffold. In comparison, a separate chemical synthesis of Lex trisaccharide glycoside achieved 56% total yield from monosaccharide building blocks using regio- and stereodifferentiated glycosylations [2]. The commercially available enzymatically prepared Lex trisaccharide (Calbiochem, ≥95% purity by TLC) offers an alternative production route with distinct batch-to-batch consistency metrics .

Oligosaccharide synthesis Process chemistry Carbohydrate manufacturing

Calcium-Mediated Carbohydrate-Carbohydrate Interaction: Lex Self-Aggregation (ΔH = -160 ± 30 kcal/mol) vs Lactose/Maltose

Isothermal titration calorimetry (ITC) of Lex-functionalized gold glyconanoparticles demonstrates that Ca2+-mediated Lex-Lex self-aggregation proceeds with an enthalpy change (ΔH) of -160 ± 30 kcal/mol, whereas lactose and maltose glyconanoparticles show no comparable calcium-dependent aggregation [1]. NMR measurements of residual dipolar couplings in partially oriented phases confirm the formation of weak Lex-Ca2+-Lex complexes in solution at trisaccharide concentrations where no such complexes are observed for 3-, 4-, or 6-deoxy-Lex variants, indicating that the full complement of hydroxyl groups is required for the interaction [2]. This homotypic calcium-dependent recognition is unique to the Lex epitope among blood group trisaccharides and is implicated in Lex-mediated cell-cell adhesion events.

Cell adhesion modeling Glyconanoparticle engineering Biophysical carbohydrate interactions

Procurement-Matched Application Scenarios for Lewis x Trisaccharide (CAS 71208-06-5)


Anti-Lex Monoclonal Antibody Development and Quality Control

The 11 μM Kd of mAb 291-2G3-A for Lex trisaccharide and the 1.8 Å crystal structure (PDB 1UZ8) [1] establish Lex as the gold-standard antigen for anti-SSEA-1/CD15 antibody screening, epitope mapping, and lot-release ELISA. The strict conformational requirement of the antibody—loss of binding upon any monosaccharide substitution [2]—makes authentic Lex trisaccharide indispensable for antibody QC workflows.

Selectin Antagonist Screening in Anti-Inflammatory Drug Discovery

Lex trisaccharide serves as the core scaffold for generating sulfated and sialylated selectin ligands. The IC50 of 750 ± 20 μM for sLex vs 220 ± 20 μM for sLea [3] provides a quantitative benchmark for structure-activity relationship (SAR) studies. The unique positioning of sulfate modifications on the Lex core (6-sulfo enhances, 6'-sulfo reduces L-selectin binding) [4] makes Lex the required starting material for developing subtype-selective selectin inhibitors.

Cancer Vaccine Antigen Design and Preclinical Immunogenicity Studies

Lex-KLH conjugates induce antisera with the highest functional cytotoxicity against MCF-7 breast cancer cells, outperforming Ley-KLH and KH-1-KLH conjugates in complement-dependent cytotoxicity despite lower total antibody titers [5]. This functional differentiation positions Lex trisaccharide as the preferred hapten for therapeutic vaccines targeting Lex-expressing adenocarcinomas. The extensive cross-reactivity of Lex antisera with Ley and KH-1 antigens further supports Lex-based vaccines for broad-spectrum tumor antigen coverage [5].

Glyconanoparticle Engineering and Calcium-Mediated Cell Adhesion Models

The thermodynamically characterized Ca2+-mediated Lex-Lex self-aggregation (ΔH = -160 ± 30 kcal/mol) [6] enables the design of Lex-functionalized nanoparticles that model carbohydrate-carbohydrate cell adhesion. NMR confirmation of weak Lex-Ca2+-Lex complex formation in solution, absent for deoxy-Lex variants [7], validates Lex trisaccharide as a unique building block for biomimetic adhesion surfaces and biosensor platforms.

Technical Documentation Hub

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